REACTION_SMILES
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[C:11]([CH3:12])(=[S:13])[N:14]1[C:15](=[O:16])[c:17]2[c:18]([cH:19][cH:20][cH:21][cH:22]2)[C:23]1=[O:24].[Cl:25][CH:26]([Cl:27])[Cl:28].[n:1]1[c:2]([O:7][CH2:8][CH2:9][NH2:10])[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([O:7][CH2:8][CH2:9][NH:10][C:11]([CH3:12])=[S:13])[cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=S)N1C(=O)c2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCOc1ccccn1
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Name
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Type
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product
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Smiles
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CC(=S)NCCOc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |